Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate
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Overview
Description
Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and nitro group on the pyridine ring, along with an ethyl ester of proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of proline with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by esterification under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The nitro and chloro groups on the pyridine ring can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the modulation of receptor activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(5-fluoro-3-nitropyridin-2-yl)prolinate: Similar structure but with a fluoro group instead of a chloro group.
Ethyl 1-(5-bromo-3-nitropyridin-2-yl)prolinate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 1-(5-iodo-3-nitropyridin-2-yl)prolinate: Similar structure but with an iodo group instead of a chloro group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the varying halogen substituents.
Properties
IUPAC Name |
ethyl 1-(5-chloro-3-nitropyridin-2-yl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c1-2-20-12(17)9-4-3-5-15(9)11-10(16(18)19)6-8(13)7-14-11/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIBYFLOQWSKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C2=C(C=C(C=N2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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